molecular formula C30H44Cl2FN5O5S B2379568 VH 101 phenol-alkylC4-amine (dihydrochloride) CAS No. 2564467-03-2

VH 101 phenol-alkylC4-amine (dihydrochloride)

Cat. No.: B2379568
CAS No.: 2564467-03-2
M. Wt: 676.67
InChI Key: UQHSXRZQPDIVIY-OTCWRJAQSA-N
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Description

The compound VH 101 phenol-alkylC4-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thiazole moiety, and a fluorocyclopropane group, making it an interesting subject for research in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known to be a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of protein degradation .

Cellular Effects

Given its role as a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development , it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development , it is likely to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine ring. The process typically includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Thiazole Moiety: This step involves the coupling of a thiazole derivative with the pyrrolidine ring.

    Attachment of the Fluorocyclopropane Group: This is usually done through a nucleophilic substitution reaction.

    Final Assembly: The final steps involve the coupling of the aminobutoxy and methylphenyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorocyclopropane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the pyrrolidine and thiazole moieties.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
  • tert-Butyl carbamate
  • Cresol

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, a thiazole moiety, and a fluorocyclopropane group

Properties

IUPAC Name

(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHSXRZQPDIVIY-OTCWRJAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Cl2FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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